molecular formula C21H17N3O3 B2965778 N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide CAS No. 923140-11-8

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide

Cat. No.: B2965778
CAS No.: 923140-11-8
M. Wt: 359.385
InChI Key: OSEKTZIJRDPEEJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may produce phenazine-1-carboxamides .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. Phenazine derivatives are known to generate reactive oxygen species (ROS), which can damage cellular components and inhibit cell growth . In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting topoisomerases, enzymes responsible for DNA replication and transcription . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-11-10-13(12-19(18)27-2)22-21(25)14-6-5-9-17-20(14)24-16-8-4-3-7-15(16)23-17/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEKTZIJRDPEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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